Thiothixene hydrochloride

Catalog No.
S11179997
CAS No.
22189-31-7
M.F
C23H35Cl2N3O4S2
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiothixene hydrochloride

CAS Number

22189-31-7

Product Name

Thiothixene hydrochloride

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride

Molecular Formula

C23H35Cl2N3O4S2

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;;

InChI Key

MEUAAEMCZUPORO-LRSHZYOCSA-N

SMILES

Array

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Thiothixene Hydrochloride is the hydrochloride salt form of thiothixene, a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.
THIOTHIXENE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970. This drug has a black box warning from the FDA.

Thiothixene hydrochloride (CAS 22189-31-7) is a high-affinity thioxanthene-derived dopamine D2 receptor antagonist and a critical reference standard in neuropharmacology [1]. Characterized by a methylpiperazinyl side chain and a dimethylsulfamyl group on the thioxanthene nucleus, it is structurally distinct from classic phenothiazines [2]. As a highly water-soluble hydrochloride salt, it is specifically procured for applications requiring aqueous stability, such as the formulation of sterile injectables and high-concentration in vitro assay stocks [3]. Its established pharmacokinetic profile and potent D2 blockade make it a vital benchmark material for comparative receptor binding studies and antipsychotic drug development [1].

Substituting thiothixene hydrochloride with its free base or generic phenothiazines like chlorpromazine introduces severe formulation and experimental liabilities [1]. The free base form is practically insoluble in water (<0.1 mg/mL), necessitating organic solvents that can disrupt cellular assays and complicate injectable formulations [2]. Furthermore, substituting with aliphatic phenothiazines or earlier thioxanthenes (e.g., chlorprothixene) compromises target selectivity; these older analogs exhibit significantly higher off-target affinities for muscarinic and alpha-1 adrenergic receptors [3]. For procurement focused on aqueous processability and clean D2-mediated signaling, the specific hydrochloride salt of thiothixene is non-interchangeable [2].

Aqueous Solubility and Formulation Capacity

The hydrochloride salt form dramatically alters the aqueous processability of thiothixene. While the free base is practically insoluble in water, thiothixene hydrochloride achieves an aqueous solubility of approximately 125 mg/mL at 25°C [1]. This 1,250-fold increase in solubility allows for the direct preparation of high-concentration aqueous stocks and stable injections (pH 2.3–3.7) without the use of co-solvents like DMSO or ethanol, which are required for the free base [2].

Evidence DimensionAqueous solubility at 25°C
Target Compound Data~125 mg/mL
Comparator Or BaselineThiothixene free base (<0.1 mg/mL)
Quantified Difference>1,250-fold increase in aqueous solubility
Conditions25°C in water

Eliminates the need for organic co-solvents in biological assays and sterile injectable formulations, preventing solvent-induced cytotoxicity or formulation precipitation.

Receptor Binding Potency vs. Phenothiazine Benchmarks

Thiothixene hydrochloride demonstrates superior potency at the dopamine D2 receptor compared to standard aliphatic phenothiazines. The incorporation of a piperazine side chain and a dimethylsulfamyl group confers a significantly higher binding affinity for D2 receptors than chlorpromazine [1]. This structural modification shifts the pharmacological profile, allowing thiothixene to achieve target blockade at lower molar concentrations, which is critical for dose-response precision in neuropharmacological screening [2].

Evidence DimensionDopamine D2 receptor binding affinity and potency
Target Compound DataHigh-affinity piperazine-thioxanthene derivative
Comparator Or BaselineChlorpromazine (Aliphatic phenothiazine benchmark)
Quantified DifferenceHigher D2 affinity and increased in vitro potency
ConditionsDopamine receptor binding assays

Enables researchers to use lower compound concentrations to achieve D2 blockade, minimizing off-target receptor interactions in complex neurochemical models.

Off-Target Receptor Selectivity Profile

Compared to earlier thioxanthenes like chlorprothixene, thiothixene hydrochloride exhibits a refined receptor binding profile with reduced off-target liabilities [1]. The specific structural substitutions in thiothixene result in lower affinities for muscarinic, histamine H1, and alpha-1 adrenergic receptors [1]. In comparative binding panels, this translates to a cleaner D2-antagonist response, reducing the confounding variables of anticholinergic or severe hypotensive effects that complicate in vivo models using chlorprothixene or low-potency phenothiazines.

Evidence DimensionMuscarinic and Alpha-1 Adrenergic Affinity
Target Compound DataLower off-target affinity
Comparator Or BaselineChlorprothixene / Aliphatic phenothiazines (Higher off-target affinity)
Quantified DifferenceMarkedly reduced binding to MACh and alpha-1 receptors relative to D2
ConditionsIn vitro receptor binding panels

Provides a more selective pharmacological tool for isolating dopamine-mediated pathways without triggering confounding anticholinergic or adrenergic responses.

Aqueous Neuropharmacological Assay Formulation

Because of its exceptional water solubility (~125 mg/mL), thiothixene hydrochloride is the preferred form for preparing high-concentration, solvent-free stock solutions for in vitro cell culture and acute slice electrophysiology [1]. This avoids the confounding effects of DMSO or ethanol on delicate neural tissues.

Dopamine D2 Receptor Benchmark in High-Throughput Screening

Its high potency and selective D2 blockade make thiothixene hydrochloride an ideal reference standard in high-throughput screening assays evaluating novel antipsychotics or dopaminergic modulators [2]. It provides a reliable positive control for D2 antagonism with fewer muscarinic off-target effects than chlorpromazine.

Development of Sterile Injectable Formulations

The hydrochloride salt's stability in acidic aqueous environments (pH 2.0–4.0) makes it the exact chemical form required for the research, development, and quality control of sterile injectable antipsychotic preparations [3]. The free base cannot be utilized in these aqueous manufacturing workflows.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

551.1446043 Da

Monoisotopic Mass

551.1446043 Da

Heavy Atom Count

34

UNII

B3CRJ1EWJU

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

Explore Compound Types